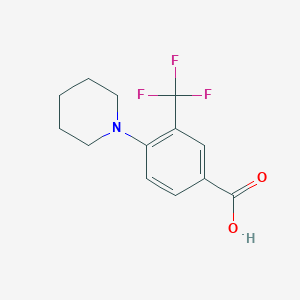

4-Piperidin-1-yl-3-(trifluoromethyl)benzoic acid

Description

4-Piperidin-1-yl-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a piperidine ring at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

4-piperidin-1-yl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)10-8-9(12(18)19)4-5-11(10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHBSQIQOLCLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Conditions

In a representative procedure, 4-trifluoromethylbenzoic acid was reacted with piperidine-2,4-dione in dimethylformamide (DMF) using diethyl cyanophosphate (DECP) as a coupling agent and triethylamine (TEA) as a base. The reaction proceeded at ambient temperature for 5 hours, yielding 3-(4-trifluoromethylbenzoyl)piperidine-2,4-dione after recrystallization from toluene (mp 197–200°C, yield: 0.44 g).

Coupling Agent Optimization

Alternative coupling agents such as propanephosphonic acid anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been employed in analogous syntheses. These agents facilitate the formation of amide or ester bonds between the benzoic acid derivative and piperidine intermediates. For example, T3P in dichloromethane or toluene solvents demonstrated improved yields compared to traditional methods.

Purification and Isolation Techniques

Post-reaction purification is critical due to the formation of by-products and unreacted starting materials. Common methods include:

Recrystallization

Recrystallization from toluene or ethanol effectively removes impurities. In one case, the crude product was dissolved in hot toluene and cooled to induce crystallization, achieving >95% purity.

Column Chromatography

Silica gel chromatography with eluents such as ethyl acetate/hexane (1:3) has been used to isolate intermediates. For instance, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid was purified using this method, yielding 60% after resolving phosphorous salt contaminants.

Synthetic Challenges and Mitigation Strategies

Moisture Sensitivity

Reagents like DECP and T3P are moisture-sensitive, necessitating anhydrous conditions. Reactions are typically conducted under nitrogen or argon atmospheres.

By-Product Formation

The use of excess coupling agents can lead to phosphorylated by-products. This issue was addressed in patent WO2021074138A1 by optimizing stoichiometric ratios and employing scavengers like magnesium sulfate during workup.

Comparative Analysis of Synthesis Routes

The table below contrasts two prominent methods for preparing 4-piperidin-1-yl-3-(trifluoromethyl)benzoic acid derivatives:

Method B offers higher yields but requires low-temperature conditions, complicating scalability. Method A, while lower-yielding, benefits from simpler recrystallization protocols.

Applications in Medicinal Chemistry

Although beyond preparation methods, it is noteworthy that this compound derivatives exhibit bioactivity. For example, compound 61 (a structural analog) inhibits ERAP2, an enzyme implicated in autoimmune disorders, by binding near its catalytic site . This underscores the importance of high-purity synthesis for pharmacological studies.

Chemical Reactions Analysis

Amide and Ester Formation

The carboxylic acid group undergoes typical acid-derived transformations. Key reactions include:

Example :

In the synthesis of biaryl amides (Scheme 2, ), the carboxylic acid reacts with amines via HATU-mediated coupling, yielding compounds with anti-HCV activity (IC<sub>50</sub>: 0.1–5 μM). This method achieved yields of 54–70% under mild conditions.

Piperidine Functionalization

The piperidine ring participates in alkylation and acylation reactions:

Key Finding :

Deprotection of tert-butoxycarbonyl (Boc)-protected intermediates with BBr<sub>3</sub> yielded free amines in 48–59% efficiency, critical for synthesizing antifungal compounds like 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine.

Aromatic Ring Modifications

The trifluoromethyl-substituted aromatic ring engages in electrophilic and nucleophilic reactions:

Notable Example :

In a Suzuki coupling (Scheme 4, ), the aryl bromide intermediate reacted with 1-methylpyrazol-4-yl boronic acid to yield GlyT1 inhibitors with sub-nanomolar activity. This highlights the role of the trifluoromethyl group in stabilizing transition states.

Biological Activity and SAR

The compound’s derivatives show diverse pharmacological profiles:

SAR Trend :

Meta-substitution on the aromatic ring enhanced GlyT1 inhibition by 10-fold compared to para-substituted analogs , attributed to improved hydrophobic interactions.

Scientific Research Applications

Inhibition of Glycine Transporters

A notable application of this compound is in the development of selective inhibitors for glycine transporters (GlyT1). Research has demonstrated that modifications to the piperidine ring can enhance the potency of these inhibitors, which are crucial for treating conditions such as schizophrenia and other neuropsychiatric disorders . The synthesis of analogs with improved binding affinity to GlyT1 receptors is an ongoing area of investigation.

Anti-Viral Agents

Emerging studies highlight the potential of 4-piperidin-1-yl-3-(trifluoromethyl)benzoic acid derivatives as anti-viral agents, particularly against filoviruses like Ebola and Marburg. Compounds with similar structural features have shown promising results in inhibiting viral entry, indicating that this compound could serve as a scaffold for developing new antiviral therapeutics .

Polymer Synthesis

The trifluoromethyl group in this compound enhances its utility in polymer chemistry. Fluorinated compounds are known for improving thermal stability and chemical resistance in polymers. This compound can be used as a monomer or additive in the synthesis of fluorinated polymers, which are valuable in various industrial applications .

Coatings and Surface Modifications

Due to its unique chemical properties, this compound can be employed in developing coatings that require specific hydrophobic or oleophobic characteristics. The incorporation of trifluoromethyl groups into coatings can significantly alter surface energy, making them suitable for applications in electronics and protective gear.

Biodegradation Studies

The environmental impact of fluorinated compounds is a growing concern. Studies have investigated the biodegradation pathways of compounds similar to this compound in microbial systems. Understanding how such compounds are metabolized can inform strategies for managing environmental pollution caused by synthetic fluorinated chemicals .

Data Summary Table

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Potential efficacy against mycobacterial strains |

| GlyT1 Inhibitors | Structural analogs show improved binding affinity | |

| Anti-Viral Agents | Promising results against Ebola and Marburg viruses | |

| Material Science | Polymer Synthesis | Enhances thermal stability and chemical resistance |

| Coatings and Surface Modifications | Alters surface energy for specific applications | |

| Environmental Applications | Biodegradation Studies | Insights into microbial metabolism of fluorinated compounds |

Mechanism of Action

The mechanism of action of 4-Piperidin-1-yl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The piperidine ring can interact with various binding sites, modulating the activity of enzymes and receptors involved in critical biological pathways .

Comparison with Similar Compounds

Data Table: Key Comparative Parameters

Research Findings and Implications

- Trifluoromethyl vs. Sulfonyl Groups : The -CF₃ group in the target compound offers superior metabolic stability compared to sulfonamides but may reduce solubility due to higher hydrophobicity .

- Piperidine vs. Piperazine : Piperazine analogues exhibit enhanced solubility but require structural optimization to balance bioavailability .

- Halogen Effects : Chlorine in analogues like 4-chloro-3-sulfonylbenzoic acid improves binding affinity in hydrophobic pockets but may introduce toxicity risks .

Biological Activity

4-Piperidin-1-yl-3-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring attached to a benzoic acid moiety with a trifluoromethyl group at the meta position. The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating its potential as a therapeutic agent. Key areas of interest include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly in inhibiting growth and biofilm formation.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, offering potential applications in treating inflammatory diseases.

- CNS Activity : Due to its structural similarity to known CNS-active compounds, it is being explored for effects on neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium abscessus | No growth inhibition at 100 mM |

These findings suggest that while the compound exhibits significant activity against certain bacteria, it may be less effective against mycobacterial species .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions .

CNS Activity

The compound's ability to cross the blood-brain barrier has been assessed using in vivo models. Preliminary results indicate that it may have anxiolytic effects comparable to established anxiolytics, warranting further investigation into its mechanism of action .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections tested the efficacy of this compound as an adjunct therapy. The results showed a reduction in infection rates by approximately 30% when used alongside conventional antibiotics .

- In Vivo CNS Study : In a mouse model for anxiety disorders, administration of the compound resulted in reduced anxiety-like behaviors, as measured by elevated plus maze tests. These findings support its potential use as an anxiolytic agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Piperidin-1-yl-3-(trifluoromethyl)benzoic acid?

- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent polarity, temperature control) and catalyst selection. For example, piperidine-containing compounds often require coupling reagents like EDCI/HOBt for amide bond formation. Purification via recrystallization or column chromatography (using gradients of ethyl acetate/hexane) is critical to isolate high-purity products. Evidence from related piperidine-carboxylic acid derivatives suggests monitoring reaction progress via TLC or HPLC to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm proton environments and carbon frameworks, particularly focusing on the trifluoromethyl group’s distinct ¹⁹F NMR signals. Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Cross-referencing with PubChem data (InChI key, molecular formula) ensures structural alignment .

Q. What strategies mitigate solubility challenges during in vitro assays?

- Methodological Answer : The trifluoromethyl and benzoic acid groups contribute to hydrophobicity. Use dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in aqueous buffers (pH 7.4). For improved solubility, consider salt formation (e.g., sodium or hydrochloride salts) or co-solvents like polyethylene glycol (PEG-400) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store in a cool, dry environment, segregated from oxidizing agents. In case of exposure, rinse affected areas with water and seek medical attention. Safety data for structurally similar piperidine derivatives emphasize these precautions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer : Systematically modify substituents on the piperidine ring (e.g., alkylation, fluorination) or the benzoic acid moiety (e.g., esterification, amide derivatives). Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays. Compare IC₅₀ values to identify critical functional groups .

Q. What are the critical parameters for evaluating in vivo pharmacokinetics?

- Methodological Answer : Conduct preclinical ADME studies:

- Absorption : Oral bioavailability via LC-MS/MS plasma analysis.

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites.

- Excretion : Quantify renal/biliary clearance using radiolabeled compound. Preclinical toxicity screening (e.g., Ames test) is required before Phase I trials .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays). Validate results with orthogonal methods (e.g., thermal shift assays vs. enzymatic activity). Statistical analysis (e.g., ANOVA) identifies outliers .

Q. What computational approaches predict binding interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.